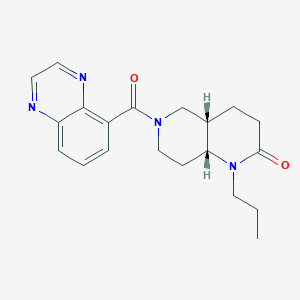![molecular formula C14H15N3O B5461908 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B5461908.png)
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one, also known as DIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIP is a small molecule that belongs to the class of imidazole-based compounds and has a molecular weight of 308.4 g/mol.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various cellular processes. For example, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV), by targeting viral enzymes.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can induce cell death in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been shown to exhibit antioxidant activity and protect cells from oxidative stress. In vivo studies have shown that 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can reduce tumor growth in animal models and improve cognitive function in aged mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one in lab experiments is its relatively simple synthesis method and high purity. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, appropriate safety measures should be taken when handling 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one in the laboratory.
Zukünftige Richtungen
For the research on 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one include further investigating its potential applications and identifying its specific targets and mechanisms of action.
Synthesemethoden
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can be synthesized using various methods, including the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with dimethylaminoacetone in the presence of a base catalyst. This reaction yields 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one as a yellow solid with a purity of over 95%. The synthesis of 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can be optimized by adjusting the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.
Eigenschaften
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWXRGTJRQUCF-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5461829.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5461839.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(ethylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5461847.png)
![N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461848.png)
![3-{2-[cyclopropyl(3-methylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5461867.png)
![N-[3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5461877.png)

![4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5461900.png)
![2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide](/img/structure/B5461914.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5461919.png)
![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-methyl-1-oxopropan-2-ol](/img/structure/B5461922.png)
![2-(cinnamoylamino)-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5461930.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5461935.png)
